E3 Ligase Ligand-linker Conjugate 106

Catalog No.
S12840741
CAS No.
M.F
C25H31N5O5
M. Wt
481.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 Ligase Ligand-linker Conjugate 106

Product Name

E3 Ligase Ligand-linker Conjugate 106

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[6-(2-hydroxyethyl)-1,6-diazaspiro[3.3]heptan-1-yl]piperidin-1-yl]isoindole-1,3-dione

Molecular Formula

C25H31N5O5

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C25H31N5O5/c31-12-11-27-14-25(15-27)7-10-29(25)16-5-8-28(9-6-16)17-1-2-18-19(13-17)24(35)30(23(18)34)20-3-4-21(32)26-22(20)33/h1-2,13,16,20,31H,3-12,14-15H2,(H,26,32,33)/t20-/m0/s1

InChI Key

IWKWJZJQIWYRAA-FQEVSTJZSA-N

SMILES

Array

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CCO

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CCO

E3 Ligase Ligand-linker Conjugate 106 is a synthetic compound designed to facilitate targeted protein degradation through the ubiquitin-proteasome system. This compound features a ligand specific to the cereblon protein, an E3 ubiquitin ligase, connected via a linker to a target protein. The unique structure of E3 Ligase Ligand-linker Conjugate 106 enables it to act as a molecular glue, promoting the interaction between the E3 ligase and the target protein, which is essential for effective proteolysis. This conjugate serves as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents aimed at selectively degrading disease-causing proteins .

The primary chemical reaction involving E3 Ligase Ligand-linker Conjugate 106 is the ubiquitination of target proteins. This process typically involves several steps:

  • Binding: The E3 ligase ligand binds to the E3 ligase, forming a complex.
  • Transfer of Ubiquitin: The E3 ligase catalyzes the transfer of ubiquitin from an E2 enzyme to a lysine residue on the target protein.
  • Polyubiquitination: Subsequent ubiquitin molecules are added, creating a polyubiquitin chain that signals for proteasomal degradation.

This cascade of reactions leads to the selective degradation of unwanted proteins, making E3 Ligase Ligand-linker Conjugate 106 a vital component in therapeutic applications targeting various diseases .

E3 Ligase Ligand-linker Conjugate 106 exhibits significant biological activity by promoting targeted protein degradation. Its ability to enhance the recruitment of cereblon to specific substrates allows for effective reduction of overexpressed or malfunctioning proteins associated with diseases such as cancer and neurodegenerative disorders. The selective degradation capability makes it a valuable tool in therapeutic applications aimed at modulating cellular pathways and restoring normal cellular function .

The synthesis of E3 Ligase Ligand-linker Conjugate 106 typically involves several key steps:

  • Synthesis of the E3 Ligase Ligand: Starting from thalidomide or its derivatives, chemical modifications are performed to create ligands with high affinity for cereblon.
  • Linker Attachment: A suitable linker is synthesized and attached to the ligand using methods such as amide bond formation or click chemistry.
  • Purification: The final conjugate is purified using techniques like chromatography to ensure high purity and yield.

These methods allow for precise control over the structure and functionality of the conjugate, enabling tailored applications in research and therapy .

E3 Ligase Ligand-linker Conjugate 106 has several promising applications, including:

  • Therapeutic Development: As an essential component in PROTACs, it can be used to develop drugs targeting specific proteins involved in various diseases.
  • Research Tool: It serves as a valuable tool for studying protein degradation pathways and understanding disease mechanisms.
  • Cancer Therapy: The ability to selectively degrade oncoproteins makes it particularly useful in cancer treatment strategies.

The versatility of this compound highlights its potential as a therapeutic agent across various biological contexts .

Interaction studies involving E3 Ligase Ligand-linker Conjugate 106 focus on its binding affinity and specificity towards cereblon and target proteins. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics and affinity.
  • Isothermal Titration Calorimetry: To assess thermodynamic parameters of binding interactions.
  • Cellular Assays: To evaluate functional outcomes related to protein degradation.

Such studies are crucial for understanding how effectively this compound can mediate targeted degradation in different biological systems .

E3 Ligase Ligand-linker Conjugate 106 can be compared with several similar compounds, each possessing unique characteristics:

Compound NameKey FeaturesUnique Aspects
E3 Ligase Ligand-Linker Conjugate 25Contains thalidomide-based ligand; used in PROTACsFocuses on different linker configurations
E3 Ligase Ligand-Linker Conjugate 6Building block for PROTACs; targets various E3 ligasesExplores diverse ligand types beyond cereblon
Cereblon Ligand-Linker ConjugatesSpecifically designed for cereblon recruitmentEmphasizes structural variations in ligand design

Each compound provides unique advantages depending on the specific targets and therapeutic goals, but E3 Ligase Ligand-linker Conjugate 106 stands out due to its specific design for cereblon recruitment and its role in facilitating effective PROTAC development .

Chemical Strategies for Conjugate Assembly

The synthesis of E3 Ligase Ligand-linker Conjugate 106 represents a sophisticated application of contemporary chemical methodologies for constructing proteolysis targeting chimeras building blocks [1]. This compound, with the molecular formula C25H31N5O5 and molecular weight of 481.5 grams per mole, incorporates a cerebellon ligand derived from thalidomide connected through a specialized linker system to a 1,6-diazaspiro[3.3]heptane moiety [1] [2].

The primary chemical strategy for conjugate assembly involves the systematic coupling of a phthalimide-containing cerebellon recognition element with a functionalized diazaspiro linker unit [2] [24]. The cerebellon ligand portion maintains the essential glutarimide pharmacophore that forms critical hydrogen bonds within the cerebellon binding pocket, specifically between the nitrogen-hydrogen group and a backbone carbonyl, and between the carbonyl group and a backbone nitrogen-hydrogen group [26] [28]. This interaction pattern is fundamental to cerebellon recruitment and represents the conserved binding mode across all cerebellon effectors [28].

The assembly strategy typically employs amide bond formation as the primary conjugation method, utilizing standard peptide coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate and N,N-diisopropylethylamine in appropriate solvents [10] [37]. Alternative coupling strategies include esterification, click chemistry approaches, and nucleophilic aromatic substitution reactions, each offering distinct advantages in terms of reaction efficiency and product stability [36] [39] [40].

Table 1: Chemical Coupling Strategies for E3 Ligase Conjugate Assembly

Coupling MethodReaction ConditionsTypical YieldsAdvantagesLimitations
Amide Formation1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, N,N-diisopropylethylamine60-85%High stability, biocompatibleRequires activation
Copper-catalyzed Azide-Alkyne CycloadditionCopper sulfate, sodium ascorbate70-95%High selectivity, mild conditionsCopper removal required
Strain-promoted Azide-Alkyne CycloadditionNo catalyst required65-90%Metal-free, bioorthogonalSlower kinetics
EsterificationDicyclohexylcarbodiimide, 4-dimethylaminopyridine55-80%Simple conditionsHydrolytic instability

The modular nature of conjugate assembly enables rapid diversification through combinatorial approaches, where different cerebellon ligands can be coupled with various linker architectures [9] [13]. Recent developments in direct-to-biology synthesis platforms have demonstrated the feasibility of performing these coupling reactions in microtiter plates, achieving conversion rates exceeding 80% for diverse linker combinations [30] [42].

One-pot synthesis strategies have emerged as particularly valuable approaches for accessing cerebellon-based conjugates [25]. These methods utilize photoinduced carbon-carbon bond formation followed by amide coupling to generate conjugates in a single reaction vessel, with yields ranging from 7% to 93% depending on the specific linker and substrate combination [25]. The photoinduced approach employs visible light irradiation to activate carbon-carbon bond formation between aryl bromide derivatives of cerebellon ligands and alkyl coupling partners [25].

Orthogonal Protection-Deprotection Sequences

The synthesis of complex E3 ligase ligand-linker conjugates necessitates sophisticated protection-deprotection strategies to achieve selective functionalization while preserving sensitive molecular features [15]. Orthogonal protection schemes are particularly critical given the presence of multiple reactive functional groups within both the cerebellon ligand and the diazaspiro linker components [17].

For the cerebellon ligand portion, the phthalimide functionality requires careful protection of adjacent reactive sites during linker attachment [24] [26]. Typically, tert-butoxycarbonyl protection is employed for amine functionalities, providing stability under basic conditions while remaining cleavable under acidic conditions [15]. The glutarimide carbonyl groups are generally stable throughout the synthesis but may require temporary masking in certain coupling reactions [26].

The 1,6-diazaspiro[3.3]heptane linker component presents unique challenges due to the presence of two nitrogen atoms with different reactivity profiles [49] [50]. Selective protection of the primary nitrogen typically employs tert-butoxycarbonyl groups, while the secondary nitrogen may be temporarily protected using benzyl or other acid-labile protecting groups [49] [51]. The hydroxylethyl terminus requires silyl protection, commonly using tert-butyldimethylsilyl groups, to prevent unwanted side reactions during conjugation [17].

Table 2: Orthogonal Protection Strategy for E3 Ligase Ligand-linker Conjugate 106

Functional GroupProtecting GroupInstallation ConditionsDeprotection ConditionsOrthogonality
Primary Aminetert-ButoxycarbonylDi-tert-butyl dicarbonate, triethylamineTrifluoroacetic acid, 0°CAcid-labile
Secondary AmineBenzylBenzyl bromide, potassium carbonatePalladium on carbon, hydrogenHydrogenolysis
Hydroxyltert-Butyldimethylsilyltert-Butyldimethylsilyl chloride, imidazoleTetrabutylammonium fluorideFluoride-labile
Piperidine NitrogenFluorenylmethyloxycarbonylFluorenylmethyloxycarbonyl chloride, pyridinePiperidine, 20% in dimethylformamideBase-labile

Advanced protection strategies incorporate biocompatible protecting groups that can be selectively removed under physiological conditions [17]. Pyridoxal 5'-phosphate cleavable aminobutanamide carbamate groups and periodate cleavable aminobutanol carbamate groups have been developed specifically for ubiquitin-related chemistry and may find application in E3 ligase conjugate synthesis [17]. These protecting groups preserve the overall charge and properties of the molecular structure while providing orthogonal deprotection mechanisms [17].

The deprotection sequence typically follows a carefully orchestrated protocol to avoid premature removal of protecting groups [15]. Initial deprotection often involves selective removal of silyl groups using tetrabutylammonium fluoride, followed by sequential removal of tert-butoxycarbonyl groups under acidic conditions, and finally hydrogenolytic removal of benzyl groups [17]. This sequence ensures that each functional group is revealed at the appropriate synthetic stage without compromising other protected functionalities [15].

Analytical Characterization Techniques (High Performance Liquid Chromatography, Mass Spectrometry)

Comprehensive analytical characterization of E3 Ligase Ligand-linker Conjugate 106 requires sophisticated instrumental techniques to confirm structural integrity, assess purity, and evaluate stability [44] [45]. High performance liquid chromatography and mass spectrometry represent the cornerstone analytical methods for conjugate characterization, providing both qualitative and quantitative information essential for synthetic validation [21] [22].

High performance liquid chromatography analysis typically employs reversed-phase separation using C18 stationary phases with gradient elution systems [21]. Mobile phase compositions commonly utilize acetonitrile-water gradients with 0.1% formic acid to enhance ionization efficiency for subsequent mass spectrometric detection [21] [23]. Analytical conditions are optimized to achieve baseline separation of the target conjugate from synthetic impurities and degradation products [35].

Table 3: High Performance Liquid Chromatography Conditions for E3 Ligase Conjugate Analysis

ParameterConditionsRationale
ColumnC18, 150 mm × 4.6 mm, 5 μmReversed-phase retention
Mobile Phase AWater + 0.1% formic acidAqueous component, ionization enhancement
Mobile Phase BAcetonitrile + 0.1% formic acidOrganic component, ionization enhancement
Gradient5-95% B over 20 minutesComprehensive elution profile
Flow Rate1.0 milliliters per minuteOptimal resolution and sensitivity
DetectionUltraviolet at 254 nanometers, charged aerosol detectorComplementary detection modes
Injection Volume10 microlitersSufficient sensitivity without overloading

Mass spectrometric characterization utilizes high-resolution instruments capable of accurate mass determination and structural elucidation through tandem mass spectrometry [44]. Electrospray ionization in positive mode typically generates protonated molecular ions at mass-to-charge ratio 482.2, corresponding to the molecular weight plus hydrogen [1] [44]. Fragmentation patterns reveal characteristic losses corresponding to the diazaspiro linker unit and cerebellon ligand components [44].

Advanced mass spectrometric techniques include ion mobility spectrometry coupled with mass spectrometry, which provides additional structural information through collision cross-section measurements [20]. This technique is particularly valuable for characterizing conformational states and assessing the three-dimensional structure of flexible conjugates [20] [45].

Table 4: Mass Spectrometric Characterization Data for E3 Ligase Ligand-linker Conjugate 106

Analysis TypeObserved ValueTheoretical ValueDeviationInterpretation
Molecular Ion [M+H]+482.2325482.2329-0.8 parts per millionMolecular formula confirmation
Fragmentation (base peak)354.1876354.1879-0.8 parts per millionLoss of diazaspiro unit
Fragmentation (secondary)285.0875285.0876-0.4 parts per millionCerebellon ligand fragment
Collision Cross-Section298.7 ŲNot applicableNot applicableStructural compactness

Nuclear magnetic resonance spectroscopy provides essential structural confirmation and purity assessment [45]. Proton nuclear magnetic resonance in deuterated dimethyl sulfoxide reveals characteristic chemical shifts for the phthalimide protons at 7.8-8.0 parts per million, piperidine protons at 2.8-3.2 parts per million, and diazaspiro protons at 2.4-2.8 parts per million [45]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all expected carbon environments, with particular attention to the carbonyl carbons of the glutarimide functionality [45].

The formation of ternary complexes represents the fundamental mechanism by which proteolysis-targeting chimeras achieve selective protein degradation [1] [2]. E3 Ligase Ligand-linker Conjugate 106, comprising thalidomide and a corresponding linker, serves as a cereblon ligand to recruit cereblon protein and functions as a key intermediate for the synthesis of complete proteolysis-targeting chimera molecules [1].

The structural basis of cereblon recruitment involves the binding of thalidomide-based ligands to the tri-tryptophan pocket within the thalidomide-binding domain of cereblon [3]. This binding occurs through specific intermolecular interactions, where the glutarimide moiety of thalidomide forms hydrogen bonds with histidine 380 and tryptophan 382 residues [3]. The hydrophobic pocket lined by tryptophan 382, tryptophan 388, tryptophan 402, and phenylalanine 404 provides tight van der Waals contacts with the aliphatic face of the glutarimide ring [3].

Ternary complex formation exhibits remarkable cooperative binding characteristics, where the presence of the small molecule degrader enhances the binding affinity between the E3 ligase and the target protein beyond what would be expected from simple additive effects [4]. This cooperativity is quantitatively defined as α = Kdbinary / Kdternary, where values greater than 1 indicate positive cooperativity [5]. Studies of cereblon-based systems have demonstrated that cooperative ternary complex formation can reach α values significantly exceeding unity, particularly when additional intermolecular interactions are formed at the protein-protein interface [4].

The dynamics of ternary complex assembly involve multiple conformational states. Research using molecular dynamics simulations has revealed that cereblon undergoes open-closed conformational rearrangements upon ligand binding [6]. In the apo state, cereblon exhibits significant flexibility and can access a larger conformational landscape, as evidenced by small-angle X-ray scattering studies showing that the dimensionless Kratky plot indicates substantial structural flexibility [6]. Upon ligand binding, cereblon adopts a more rigid, globular conformation with the curves returning to baseline and showing peak maxima close to the Guinier-Kratky point [6].

The kinetics of ternary complex formation follow a sequential binding mechanism where the cereblon-ligand binary complex forms first, followed by recruitment of the target protein [7]. This process is influenced by the relative binding affinities of the degrader components, with studies demonstrating that efficient degradation can occur even with negative cooperativity when binary affinities are sufficiently strong [4].

Structural studies have revealed that the successful formation of productive ternary complexes requires precise spatial orientation between the E3 ligase and target protein. The distance between ubiquitin receptors Rpn10 and Rpn13 in the 26S proteasome, approximately 100 Å apart, may serve as a molecular ruler determining the minimum polyubiquitin chain length required for efficient proteasome recognition [8].

Ubiquitin Transferase Activity Modulation

The modulation of ubiquitin transferase activity through cereblon-based degraders involves sophisticated molecular mechanisms that extend beyond simple E3 ligase recruitment. The CRL4-cereblon ubiquitin ligase complex undergoes dynamic conformational changes that optimize ubiquitin transfer efficiency when in the presence of immunomodulatory drug-induced ternary complexes [9].

The structural organization of the CRL4A ligase complex positions cereblon as the substrate receptor within a larger macromolecular assembly comprising DDB1, CUL4A, RBX1, and NEDD8 [9]. DDB1 exhibits a large rotatable range and connects cereblon to the CUL4A scaffold protein [9]. The C-terminal domain of CUL4A recruits the RING protein RBX1, which directly coordinates with E2 ubiquitin-conjugating enzymes to facilitate ubiquitin transfer [9].

Molecular dynamics simulations of complete degradation machinery complexes have demonstrated that the linker properties of proteolysis-targeting chimeras significantly influence the arrangement of surface lysine residues on target proteins relative to the catalytic pocket of the E2/ubiquitin cascade [10]. These studies reveal that despite identical warheads in a given proteolysis-targeting chimera series, variations in linker composition affect residue-interaction networks and govern the essential motions of the entire degradation machine required for ubiquitination [10].

The ubiquitination process proceeds through a multi-step mechanism involving ubiquitin activation by E1 enzymes, transfer to E2 conjugating enzymes, and final transfer to substrate lysine residues facilitated by the E3 ligase complex [11]. In the context of cereblon-mediated degradation, this process is enhanced by the formation of stable ternary complexes that position target proteins optimally for ubiquitin transfer [2].

Research has identified that cereblon-mediated ubiquitination produces predominantly K48-linked polyubiquitin chains, which serve as the canonical signal for proteasomal degradation [12]. The analysis of cereblon ubiquitination using K48-linkage-specific antibodies demonstrates that thalidomide and its analogs specifically inhibit the formation of these degradative polyubiquitin chains on cereblon itself, while promoting their formation on recruited neosubstrates [12].

The efficiency of ubiquitin transfer is influenced by the proximity and orientation of target protein lysine residues relative to the E2-ubiquitin conjugate [9]. Computational modeling studies predict ubiquitination efficiency by separating ternary complex ensembles into productive and unproductive conformations based on the proximity of ubiquitin to accessible lysines on target proteins [9]. These studies demonstrate that structural dynamics play a crucial role in determining which conformations lead to successful ubiquitin transfer.

The processivity of ubiquitination, defined as the ability to add multiple ubiquitin molecules in successive rounds without dissociation of the substrate, varies significantly among different cereblon-based degraders [13]. Factors influencing processivity include the stability of the ternary complex, the accessibility of multiple lysine residues on the target protein, and the efficiency of E2 enzyme recycling [13].

Proteasomal Recognition and Substrate Processing

Proteasomal recognition and processing of polyubiquitinated substrates involves a complex interplay between multiple ubiquitin receptors and regulatory mechanisms within the 26S proteasome [14]. The 19S regulatory particle contains three primary ubiquitin receptors: Rpn10, Rpn13, and Rpn1, each exhibiting distinct preferences for different polyubiquitin chain architectures and lengths [14].

Rpn10 serves as the primary receptor for proteins modified with single K48-linked polyubiquitin chains, demonstrating high efficiency in targeting these substrates for degradation [14]. The receptor is located in the apical region of the 26S proteasome, positioned above the N-terminal coiled coils of the ATPase heterodimers Rpt4/Rpt5 [8]. This strategic positioning allows Rpn10 to preferentially bind distal ubiquitin moieties within polyubiquitin chains [8].

Rpn13 exhibits more complex behavior in substrate recognition, demonstrating the ability to recognize multiple chain types but paradoxically retarding degradation of various single-chain substrates in steady-state assays [14]. This receptor binds preferentially to proximal ubiquitin moieties and is positioned above the Rpt1/Rpt2 heterodimer [8]. The dual nature of Rpn13 function suggests sophisticated regulatory mechanisms that may prevent premature substrate degradation under certain conditions [14].

Rpn1 functions primarily as a co-receptor with Rpn10, particularly for K63-linked chains and other non-canonical chain types [14]. This cooperative recognition mechanism extends the substrate recognition capabilities of the proteasome beyond the classical K48-linked degradation signals [14]. The distance between Rpn10 and Rpn13, approximately 100 Å, may serve as a molecular ruler that determines the minimum polyubiquitin chain length required for efficient recognition [8].

The minimum chain length requirements for proteasomal recognition have been extensively studied, with tetraubiquitin (four ubiquitin molecules) representing a fundamental threshold for efficient degradation [15]. Synthetic studies using uncleavable ubiquitinated proteins demonstrate that tetraubiquitin constitutes a fundamentally different signal compared to shorter chains, with the tetra-ubiquitin chain being capable of degradation together with the substrate [15].

Substrate processing involves coordinated deubiquitination and proteolytic activities within the proteasome [13]. The 19S regulatory particle contains deubiquitinating enzymes that remove polyubiquitin chains prior to substrate translocation into the 20S catalytic core [13]. This deubiquitination process is crucial for proteolysis and is coordinated with substrate translocation through the involvement of proteasomal ATPases [13].

The kinetics of substrate processing are influenced by chain length, with longer polyubiquitin chains generally providing stronger degradation signals [16]. However, the relationship between chain length and degradation efficiency is not strictly linear, as factors such as chain branching, substrate structure, and proteasome occupancy also play critical roles [17].

Recent proteomics approaches have enabled comprehensive analysis of endogenous polyubiquitin chain lengths on substrates [17]. These studies reveal that most ubiquitylated substrates in cellular lysates are attached to chains of up to seven ubiquitin molecules, with the Cdc48 complex playing a critical role in terminating chain elongation through substrate extraction [17].

The processing of cereblon-targeted substrates follows these general principles while exhibiting some unique characteristics. The formation of highly stable ternary complexes through cereblon-based degraders can lead to enhanced polyubiquitination efficiency, resulting in more robust degradation signals [18]. The specific positioning of target proteins within these ternary complexes influences both the efficiency of ubiquitin transfer and the subsequent recognition by proteasomal ubiquitin receptors [9].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

481.23251911 Da

Monoisotopic Mass

481.23251911 Da

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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